molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5

PhiKan 083

Número de catálogo: B539824
Número CAS: 880813-36-5
Peso molecular: 238.33 g/mol
Clave InChI: LBPNOEAFWYTTEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PhiKan 083 es un derivado de carbazol conocido por su capacidad para estabilizar la forma mutante de la proteína supresora tumoral p53, específicamente la mutación Y220C. Este compuesto ha captado una atención significativa en la investigación del cáncer debido a su potencial para restaurar la función normal de p53, que a menudo se muta en varios cánceres .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: PhiKan 083 se sintetiza a través de una serie de reacciones químicas que involucran derivados de carbazol. La ruta sintética generalmente incluye:

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala para producir this compound en cantidades a granel .

Análisis De Reacciones Químicas

Tipos de Reacciones: PhiKan 083 experimenta varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados de carbazol, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Cancer Research

  • Breast Cancer Studies :
    • PhiKan 083 has been extensively studied for its potential in breast cancer therapy due to its ability to restore p53 function in cells harboring the Y220C mutation.
    • In vitro studies have shown that treatment with this compound at a concentration of 125 μM resulted in a 70% reduction in cell viability in Ln229 cells over a period of 48 hours .
  • Combination Therapies :
    • Ongoing research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms associated with p53 mutations.
  • Mechanistic Insights :
    • Studies indicate that this compound not only stabilizes mutant p53 but also influences downstream signaling pathways involved in apoptosis and cell cycle regulation, making it a valuable compound for understanding p53-related tumorigenesis .

Drug Development

  • Targeted Therapy :
    • The specificity of this compound for the Y220C mutation makes it a candidate for targeted therapies aimed at cancers associated with this particular mutation.
    • Researchers are investigating its safety and efficacy profiles as part of preclinical drug development programs .

Study on Binding Affinity and Stability

A recent study demonstrated that this compound exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 µM . The stabilization effect was quantified by measuring the half-life of the mutant protein, which increased significantly upon treatment with this compound.

Parameter Before Treatment After Treatment (with this compound)
Half-life (minutes)3.815.7
Cell Viability (%)N/A~30% at 125 µM after 48 hours

Comparative Analysis with Other Compounds

The following table compares this compound with other compounds that stabilize p53:

Compound Mechanism Target Mutation Binding Affinity (Kd)
This compoundStabilizes mutant p53Y220C~167 µM
CP-31398Stabilizes wild-type p53Wild-typeNot specified
PRIMA-1MetRestores functionVarious mutantsNot specified
PhiKan 9318Stabilizes mutant p53Various mutantsNot specified
PhiKan 5196Stabilizes mutant p53Various mutantsNot specified

Mecanismo De Acción

PhiKan 083 ejerce sus efectos uniéndose a la cavidad superficial de la proteína p53 mutante (mutación Y220C). Esta unión estabiliza la proteína, previniendo su desnaturalización y restaurando su función normal. El mecanismo de acción del compuesto implica:

Comparación Con Compuestos Similares

PhiKan 083 es único en su capacidad para estabilizar específicamente la mutante Y220C de p53. Sin embargo, existen otros compuestos con funciones similares:

En conclusión, this compound es un compuesto prometedor con un potencial significativo en la investigación del cáncer y el desarrollo de medicamentos. Su capacidad para estabilizar p53 mutante y restaurar su función destaca su importancia en la búsqueda continua de terapias contra el cáncer efectivas.

Actividad Biológica

PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.

  • Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
  • Purity: ≥99%
  • Molecular Weight: 267.33 g/mol
  • Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .

This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .

Research Findings

Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:

Study ReferenceObjectiveKey Findings
Investigate stabilizing effects on misfolded p53Confirmed that this compound effectively stabilizes Y220C mutant p53 and slows its denaturation rate.
Assess analogs for enhanced stabilityIdentified analogs with better docking scores than this compound, suggesting potential for broader therapeutic use against multiple cancers.
Evaluate binding affinity and kineticsDemonstrated a strong binding affinity for Y220C mutant with a Kd of approximately 125 µM, indicating a favorable drug-target interaction.

Case Studies

  • Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .
  • Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .

Propiedades

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-36-5
Record name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PhiKan 083
Reactant of Route 2
Reactant of Route 2
PhiKan 083
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PhiKan 083
Reactant of Route 4
PhiKan 083
Reactant of Route 5
PhiKan 083
Reactant of Route 6
Reactant of Route 6
PhiKan 083
Customer
Q & A

Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?

A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.